

Spectroscopic data (NMR, IR, MS) for Octahydroindole-2-carboxylic acid

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Compound of Interest

Compound Name: Octahydroindole-2-Carboxylic Acid

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An In-depth Technical Guide on the Spectroscopic Data of **Octahydroindole-2-carboxylic Acid**

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid.[1] As a proline analogue with a fused cyclohexane ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][3] This document provides a comprehensive overview of the spectroscopic data for **Octahydroindole-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for **Octahydroindole-2-carboxylic acid** can vary depending on the specific stereoisomer. The following tables summarize the available data for two common isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Octahydroindole-2-carboxylic Acid** Isomers.

Stereoisomer	Solvent	Spectrometer Frequency	Chemical Shift (δ) in ppm
(2S,3aS,7aS)	D ₂ O	400 MHz	1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[4]

| (2R,3aS,7aS) | D₂O | 400 MHz | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[4] |

Table 2: ¹³C NMR Spectroscopic Data for **Octahydroindole-2-carboxylic Acid** Isomers.

Stereoisomer	Solvent	Spectrometer Frequency	Chemical Shift (δ) in ppm
(2S,3aS,7aS)	D ₂ O	100 MHz	20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[4]

| (2R,3aS,7aS) | D₂O | 100 MHz | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[4] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Octahydroindole-2-carboxylic Acid** Isomers.

Stereoisomer	Sample Preparation	Key Absorption Bands (ν) in cm ⁻¹
(2S,3aS,7aS)	KBr	3600–2200, 1623[4]

| (2R,3aS,7aS) | KBr | 3507, 3200–2300, 1732, 1578[4] |

Characteristic absorptions for carboxylic acids include a broad O-H stretch from 3300-2500 cm^{-1} , a C=O stretch from 1760-1690 cm^{-1} , and a C-O stretch from 1320-1210 cm^{-1} . [5]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **Octahydroindole-2-carboxylic Acid** Isomers.

Stereoisomer	Ionization Method	Formula	Calculated m/z	Found m/z
(2S,3aS,7aS)	ESI	$\text{C}_9\text{H}_{16}\text{NO}_2$ [M+H] ⁺	170.1176	170.1174[4]

| (2R,3aS,7aS) | ESI | $\text{C}_9\text{H}_{16}\text{NO}_2$ [M-Cl]⁺ | 170.1176 | 170.1177[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **octahydroindole-2-carboxylic acid** sample in a suitable deuterated solvent (e.g., D_2O , CD_3OD , or DMSO-d_6) in a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: Bruker AV-400 or equivalent.[4]
 - Frequency: 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.[4]
 - Temperature: Room temperature.[4]
 - Internal Standard: The residual solvent signal is used as the internal standard.[4]

- Data Acquisition: For ^1H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, use proton decoupling and a longer acquisition time to account for the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrophotometer: Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer or equivalent.^[4]
 - Scan Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

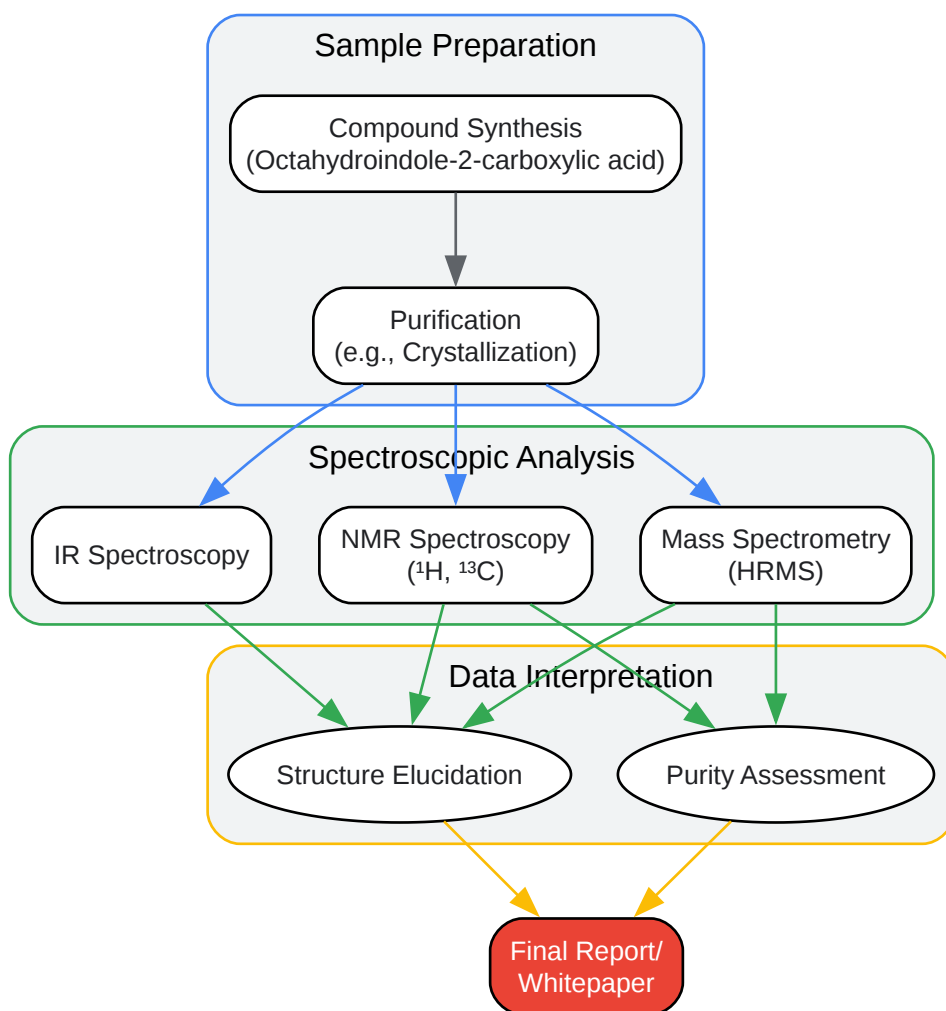
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) containing a small amount of formic acid or ammonium

acetate to promote ionization.

- Instrument Parameters:
 - Spectrometer: Bruker Microtof-Q or equivalent high-resolution mass spectrometer.[4]
 - Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.[4]
 - Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used for high-resolution measurements.
 - Mode: Positive or negative ion mode, depending on the analyte's properties. For **octahydroindole-2-carboxylic acid**, positive ion mode is often used to detect the $[M+H]^+$ ion.[4]
- Data Acquisition and Analysis: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range. The high-resolution data allows for the determination of the elemental composition of the detected ions by comparing the measured accurate mass to the calculated mass.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **octahydroindole-2-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. benchchem.com [benchchem.com]

- 2. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]
- 3. longdom.org [longdom.org]
- 4. Versatile methodology for the synthesis and α -functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
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